molecular formula C18H12Cl2N2O2 B3847059 N'-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide

N'-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide

Cat. No.: B3847059
M. Wt: 359.2 g/mol
InChI Key: MYKIHJVMFRBWTB-SRZZPIQSSA-N
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Description

N'-{(E)-[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene}benzohydrazide (hereafter referred to as L21) is a hydrazone derivative characterized by a benzohydrazide backbone conjugated to a 2,5-dichlorophenyl-substituted furan moiety via an imine linkage. L21 serves as a ligand for transition metal complexes (e.g., Co(II), Ni(II), Cu(II)), which exhibit enhanced antibacterial and antioxidant activities compared to the free ligand . Its synthesis is optimized via microwave-assisted methods, achieving yields of 85–90% in solvent-free conditions, a significant improvement over conventional techniques .

Properties

IUPAC Name

N-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O2/c19-13-6-8-16(20)15(10-13)17-9-7-14(24-17)11-21-22-18(23)12-4-2-1-3-5-12/h1-11H,(H,22,23)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKIHJVMFRBWTB-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide typically involves the condensation reaction between 5-(2,5-dichlorophenyl)furan-2-carbaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound .

Industrial Production Methods

While specific industrial production methods for N’-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency: Microwave synthesis of L21 reduces reaction time (minutes vs. hours) and eliminates solvents, outperforming conventional methods used for analogs like 4c . Mechanochemical methods (e.g., for A3) also achieve near-quantitative yields but require specialized equipment .

Key Observations :

  • Antibacterial vs. Antiproliferative: L21’s dichlorophenyl-furan motif favors antibacterial activity, while thiazolidinone derivatives (e.g., 4c) exhibit potent anticancer effects due to heterocyclic pharmacophores .
  • Role of Metal Coordination : L21’s metal complexes (Co(II), Cu(II)) show superior antioxidant activity compared to the free ligand, highlighting the importance of metal-ligand interactions .

Structural Insights from Crystallography

Crystal structures of related hydrazides (e.g., 4-tert-butyl-N′-benzylidene derivatives) reveal planar geometries and intramolecular hydrogen bonding, stabilizing the E-configuration of the imine bond . These features are critical for maintaining bioactivity and are likely conserved in L21, though its dichlorophenyl group may introduce steric effects that influence binding to biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide
Reactant of Route 2
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N'-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide

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